2,5-Diaminobenzenesulfonic acid

Overview

Description

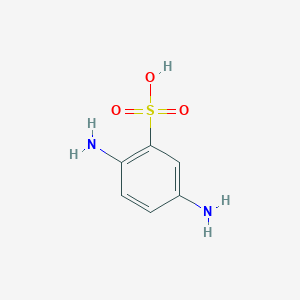

2,5-Diaminobenzenesulfonic acid is an organic compound with the molecular formula C6H8N2O3S. It is characterized by a benzene ring substituted with two amino groups (-NH2) and a sulfonic acid group (-SO3H). This compound is commonly used as an intermediate in the production of dyes and pigments .

Mechanism of Action

Target of Action

2,5-Diaminobenzenesulfonic acid is primarily used as a precursor in the synthesis of dyes . The primary targets of this compound are therefore the molecules that interact with these dyes, which can include various types of fibers, paper, and hair .

Mode of Action

The compound interacts with its targets through a process known as dyeing. In this process, the dye molecules, synthesized from this compound, bind to the target molecules, resulting in a change in color .

Biochemical Pathways

It is known that the compound is involved in the synthesis of dyes, which can interact with various biochemical pathways depending on the specific dye and target .

Pharmacokinetics

Given its use in dye synthesis, it is likely that the compound’s bioavailability is influenced by factors such as its concentration, the ph of the environment, and the presence of other chemicals .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the dyeing process, and high temperatures can lead to the decomposition of the compound . Furthermore, the presence of other chemicals can also influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

2,5-Diaminobenzenesulfonic acid plays a significant role in biochemical reactions, particularly in the synthesis of dyes and as a model compound for investigating the structure and reactivity of sulfonic acids and their derivatives . It interacts with various enzymes and proteins, including laccase, which is used in the dyeing of cotton . The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the substrate’s properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in the preparation of polymeric dyes, which can alter the cellular environment and impact cellular activities . The compound’s ability to interact with cellular components makes it a valuable tool in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been reported to undergo electrochemical copolymerization with aniline, which involves cyclic voltammetry on IrO2 coated titanium electrodes . This process highlights the compound’s ability to participate in complex biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature but can degrade under high temperatures, light, and oxidative conditions . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies . Its stability and degradation profile are crucial for understanding its long-term impact on biochemical processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects . Studies have shown that the compound’s impact on cellular function and metabolism is dose-dependent, with threshold effects observed at specific concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . It can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its biochemical activity . The compound’s transport mechanisms are vital for its function and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function are closely linked to its localization, which can impact various cellular processes . Understanding its subcellular distribution is crucial for optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diaminobenzenesulfonic acid can be synthesized through various methods. One common method involves the reduction of 2,5-dinitrobenzenesulfonic acid using iron powder in the presence of hydrochloric acid. The reaction mixture is heated to around 95°C, and the reduction is monitored until the yellow color of the nitro compound disappears .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving p-phenylenediamine in dilute sulfuric acid, followed by heating the reaction mixture. The product is then crystallized, filtered, and dried to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Diaminobenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form amines.

Substitution: It can undergo electrophilic substitution reactions due to the presence of amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder and hydrochloric acid are used.

Substitution: Electrophilic reagents like diazonium salts are used for substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Azo compounds, which are widely used in the dye industry.

Scientific Research Applications

Polymer Chemistry

Dye Precursors and Conducting Polymers

DABSA is primarily utilized as a precursor in the synthesis of various dyes and conducting polymers. Its ability to copolymerize with other compounds enhances the properties of the resulting materials.

- Polymeric Dyes : DABSA has been employed in the preparation of polymeric dyes suitable for laccase-mediated dyeing processes in textiles. This application leverages its chemical structure to create vibrant colors while maintaining environmental safety .

- Conducting Polymers : Research indicates that DABSA can be copolymerized with diphenylamine to form conducting polymers. These polymers exhibit enhanced electrochemical properties, making them suitable for applications in sensors and electronic devices . The electrochemical homopolymerization process has shown promising results in enhancing conductivity and stability.

Environmental Applications

DABSA's role in environmental science is notable, particularly in the removal of heavy metals from wastewater.

- Heavy Metal Adsorption : A composite material made from polypyrrole and DABSA has been developed to selectively remove chromium(VI) from aqueous solutions. This application demonstrates DABSA's potential as an effective adsorbent for toxic metal ions, highlighting its importance in environmental cleanup efforts .

Electrochemical Applications

DABSA's unique properties make it suitable for various electrochemical applications:

- Proton-Conducting Membranes : Research has shown that DABSA can be integrated into proton-conducting polymer membranes, which are crucial for fuel cell technology. These membranes exhibit high proton conductivity and stability under operational conditions, making them ideal for energy applications .

Case Study 1: Copolymerization for Enhanced Conductivity

In a study by Chang et al., the copolymerization of diphenylamine with DABSA was investigated using cyclic voltammetry. The study found that varying the molar ratios significantly affected the electrochemical properties of the resulting polymer films, demonstrating DABSA's role in optimizing material performance for electronic applications .

Case Study 2: Environmental Remediation

Kera et al.'s research focused on a composite made from polypyrrole and DABSA designed for the selective removal of chromium(VI) from water. The study reported a maximum adsorption capacity of 303 mg/g, showcasing the potential of DABSA-modified materials in treating industrial wastewater effectively .

Comparison with Similar Compounds

Similar Compounds

- 1,4-Diamino-2-benzenesulfonic acid

- 1,4-Phenylenediamine-2-sulfonic acid

- 1,4-Phenylenediamine-3-sulfonic acid

- 2-Sulfo-1,4-phenylenediamine

- p-Phenylenediamine-2-sulfonic acid

Uniqueness

2,5-Diaminobenzenesulfonic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specific azo dyes that require precise structural configurations .

Biological Activity

2,5-Diaminobenzenesulfonic acid (DBSA), with the chemical formula CHNOS and CAS number 88-45-9, is an aromatic amine derivative that has garnered attention for its diverse biological activities. This compound is primarily known for its role as a dye precursor and its applications in polymer chemistry. However, emerging research highlights its potential biological implications, including its interactions with cellular systems and its utility in various biomedical applications.

- Molecular Weight : 188.2 g/mol

- Melting Point : 298-300 °C (dec.)

- Solubility : Water solubility of 4 g/L at 26 °C

- pKa : Approximately 5.17

Biological Activity Overview

DBSA exhibits several biological activities that are relevant to both industrial applications and potential therapeutic uses:

- Antioxidant Properties : DBSA has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress. This property is particularly beneficial in preventing cellular damage in various biological systems.

- Cellular Interactions : Studies indicate that DBSA can interact with cell membranes and influence cellular signaling pathways. Its role as a potential modulator of ion transport across membranes has been explored, particularly in the context of crown ether derivatives that share structural similarities.

- Dyeing and Polymer Applications : The compound is widely used in the textile industry for dyeing processes, particularly in laccase-mediated dyeing of cotton, showcasing its utility beyond traditional biological applications .

Case Studies and Experimental Data

- Electrochemical Properties :

-

Membrane Stability and Proton Conductivity :

- Research involving covalent organic framework membranes (COFMs) incorporated DBSA as a monomer. The resultant membranes showed high structural stability and proton conductivity, essential for applications in fuel cells . The study reported a proton conductivity of up to 0.66 S cm, indicating the potential of DBSA-based materials in energy applications.

- Antiproliferative Activity :

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Melting Point | 298-300 °C (dec.) |

| Water Solubility | 4 g/L at 26 °C |

| Antioxidant Activity | Yes |

| Proton Conductivity | Up to 0.66 S cm |

| Antiproliferative Activity | Yes |

Properties

IUPAC Name |

2,5-diaminobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,7-8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAHMJLHQCESBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77847-12-2 (mono-potassium salt) | |

| Record name | 2,5-Diaminobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7058969 | |

| Record name | 2,5-Diaminobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-45-9 | |

| Record name | 2,5-Diaminobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diaminobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,5-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Diaminobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diaminobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIAMINOBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP8112D78N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.